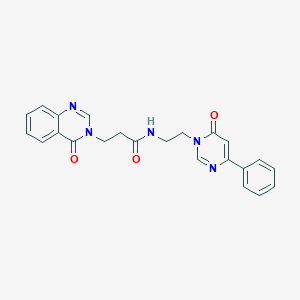
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound known for its diverse applications in medicinal and biochemical research. Its structure comprises a pyrimidine and quinazoline core, which grants it unique chemical properties and potential in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of 4-phenyl-6-oxo-pyrimidine with 3-(4-oxoquinazolin-3(4H)-yl)propanamide under controlled conditions. The process often includes a series of steps: nucleophilic substitution, cyclization, and amide bond formation. Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow reaction setup, enhancing yield and purity while minimizing reaction time and cost.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: It can be reduced to its amine derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the pyrimidine and quinazoline rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed from These Reactions:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted analogs depending on the substituents introduced.
科学研究应用
Chemistry: Utilized in the development of novel organic synthesis pathways and as a reactant in complex molecule assembly. Biology: Serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious disease treatments. Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
作用机制
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, influencing their activity and the subsequent biochemical pathways. For example, it might inhibit an enzyme by mimicking the substrate or blocking the active site, thereby halting a particular metabolic process.
相似化合物的比较
N-(2-(4-oxo-6-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness: What sets N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its structural configuration allows for specific interactions with target molecules, distinguishing it from its analogs.
Is there any particular aspect you'd like me to dive deeper into?
属性
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(10-12-28-16-25-19-9-5-4-8-18(19)23(28)31)24-11-13-27-15-26-20(14-22(27)30)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPVPVPWHJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
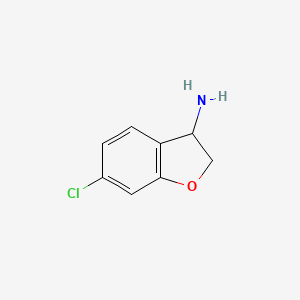
![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
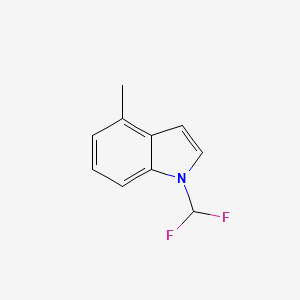
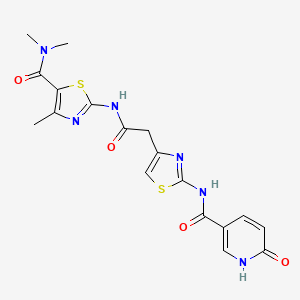
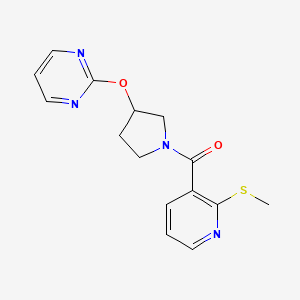
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
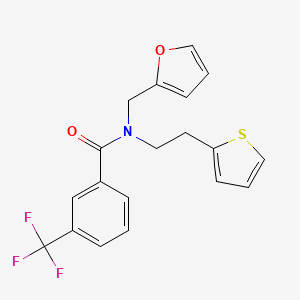
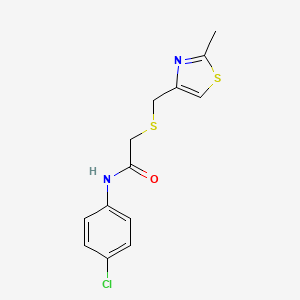
![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)
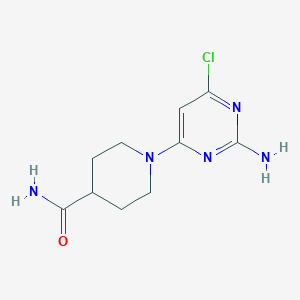
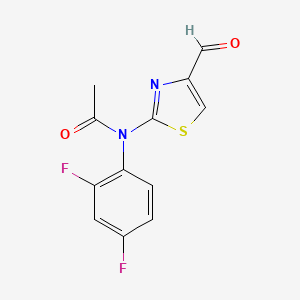
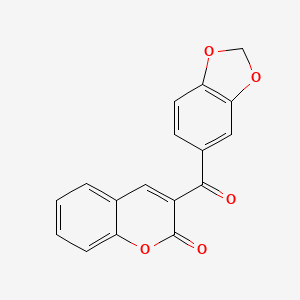
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2694684.png)
